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Introduction
PF-04217903 is an orally bioavailable, ATP-competitive small-molecule inhibitor of the c-Met

(hepatocyte growth factor receptor, HGFR) tyrosine kinase.[1][2][3][4][5] The c-Met signaling

pathway plays a crucial role in cell proliferation, survival, migration, and invasion, and its

dysregulation is implicated in the progression of numerous human cancers.[1][2][3][5] PF-
04217903 has demonstrated high selectivity, being over 1,000-fold more selective for c-Met

than for a panel of more than 150 other kinases.[2][3][4][5] This high selectivity minimizes off-

target effects, a desirable characteristic in targeted cancer therapy. Preclinical studies have

shown that PF-04217903 effectively inhibits c-Met phosphorylation and downstream signaling,

leading to antitumor activity in both in vitro and in vivo models.[2][3][4][5] This document

provides a comprehensive overview of the preclinical data for PF-04217903, including its in

vitro and in vivo efficacy, and details of the experimental protocols used in these key studies.

Data Presentation
In Vitro Activity of PF-04217903
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Assay Type Cell Line/Target IC50 (nmol/L) Reference

Biochemical Kinase

Assay
c-Met Kinase 4.5 (Ki) [4]

c-Met Phosphorylation HUVEC 4.6 [2][4]

GTL-16
7.3 (mean across cell

lines)
[5]

NCI-H1993
7.3 (mean across cell

lines)
[5]

HT29
7.3 (mean across cell

lines)
[5]

mIMCD3 (murine) 6.9 [5]

MDCK (canine) 9.5 [5]

Cell Proliferation
GTL-16 (MET

amplified)
12 [2]

NCI-H1993 (MET

amplified)
30 [2]

General Tumor Cell

Lines
5-16 [4]

Apoptosis Induction GTL-16 31 [2]

HUVEC 7 [2]

Cell Survival HUVEC 12 [2]

Matrigel Invasion HUVEC 27 [2]

NCI-H441 Not specified [2]

In Vivo Antitumor Efficacy of PF-04217903 in Xenograft
Models
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Tumor Model Dosing
Tumor Growth
Inhibition (TGI)

Reference

U87MG

(Glioblastoma)
10 mg/kg 68% [2]

30 mg/kg 84% [2]

HT29 (Colon) 50 mg/kg/day 40% [2]

HT29 (with RON

shRNA)
50 mg/kg/day

77% (enhanced

efficacy)
[2][3][5]

Colo205 (Colon) Not specified 44% [2]

MDA-MB-231 (Breast) Not specified 43% [2]

H292 (NSCLC) Not specified 39% [2]

GTL-16 (Gastric) Dose-dependent

Strong correlation with

c-Met phosphorylation

inhibition

[2]

Signaling Pathway and Mechanism of Action
PF-04217903 exerts its antitumor effects by selectively binding to the ATP-binding site of the c-

Met receptor tyrosine kinase, thereby inhibiting its autophosphorylation and the subsequent

activation of downstream signaling pathways. These pathways, including the RAS/MAPK and

PI3K/AKT pathways, are critical for cancer cell proliferation, survival, and invasion.
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Caption: c-Met signaling pathway and the inhibitory action of PF-04217903.
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Experimental Protocols
Cellular Kinase Phosphorylation ELISA Assay
This assay quantifies the inhibition of c-Met phosphorylation in cells treated with PF-04217903.
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Caption: Workflow for the cellular kinase phosphorylation ELISA assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b1663016?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Cell Seeding: Tumor cells (e.g., GTL-16, NCI-H1993, HT29) were seeded in 96-well plates

and allowed to adhere overnight.[2][6][7]

Compound Treatment: Cells were treated with various concentrations of PF-04217903 for 1

hour.[2][6][7]

Lysis: After treatment, the cells were lysed to release cellular proteins.

ELISA: A capture ELISA was performed to determine the level of c-Met phosphorylation. The

cell lysates were transferred to plates pre-coated with an antibody that captures total c-Met.

A second antibody specific for the phosphorylated form of c-Met was then added, followed by

a detection antibody. The signal, proportional to the amount of phosphorylated c-Met, was

then measured.

Cell Proliferation/Survival Assays
These assays determine the effect of PF-04217903 on the growth and viability of cancer cells.

Methodology:

Cell Seeding: Cells were seeded at a low density in 96-well plates.[2][6][7]

Compound Treatment: The cells were treated with designated concentrations of PF-
04217903. For some cell lines, such as U87MG, SW620, and HT29, hepatocyte growth

factor (HGF) was added to stimulate c-Met activity.[2][6][7]

Incubation: The plates were incubated for 72 hours.[6][7]

Viability Assessment: Cell viability was assessed using either an MTT or resazurin assay,

which measure metabolic activity as an indicator of the number of living cells.[6][7]

Apoptosis Assay
This assay measures the induction of programmed cell death in response to PF-04217903
treatment.
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Methodology:

Cell Treatment: GTL-16 cells were treated with PF-04217903 for 24 hours in growth media

(RPMI + 10% FBS).[6][7]

Apoptosis Detection: Cell apoptosis was detected using a single-stranded DNA (ssDNA)

Apoptosis ELISA Kit. This assay quantifies the amount of ssDNA, a marker of apoptosis.[6]

[7]

In Vivo Tumor Xenograft Studies
These studies evaluate the antitumor efficacy of PF-04217903 in a living organism.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1663016?utm_src=pdf-body
https://www.researchgate.net/publication/221887201_Sensitivity_of_Selected_Human_Tumor_Models_to_PF-04217903_a_Novel_Selective_c-Met_Kinase_Inhibitor
https://www.researchgate.net/figure/Effect-of-PF-04217903-on-Met-phosphorylation-in-GTL-16-NCI-H1993-and-HT29-cells-A_fig1_221887201
https://www.researchgate.net/publication/221887201_Sensitivity_of_Selected_Human_Tumor_Models_to_PF-04217903_a_Novel_Selective_c-Met_Kinase_Inhibitor
https://www.researchgate.net/figure/Effect-of-PF-04217903-on-Met-phosphorylation-in-GTL-16-NCI-H1993-and-HT29-cells-A_fig1_221887201
https://www.benchchem.com/product/b1663016?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663016?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Implant human tumor cells
subcutaneously into

athymic mice

Allow tumors to reach a
predetermined size (e.g., ~200 mm³)

Randomize mice into
treatment and vehicle

control groups

Administer PF-04217903 orally
at specified doses and schedule

Monitor tumor volume and
animal body weight regularly

Collect tumor and plasma samples
at the end of the study

Analyze pharmacodynamic markers
(e.g., p-c-Met, Ki67)

Click to download full resolution via product page

Caption: General workflow for in vivo tumor xenograft studies.

Methodology:

Tumor Implantation: Athymic mice were implanted with human tumor cells (e.g., GTL-16,

U87MG, HT29).[2]
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Treatment: Once tumors reached a volume of approximately 200 mm³, mice were treated

orally with PF-04217903 at various doses or with a vehicle control.[2][6]

Efficacy Evaluation: Tumor volumes were measured throughout the study to determine the

extent of tumor growth inhibition.[2]

Pharmacodynamic Analysis: At the end of the study, tumor tissues were collected to assess

the inhibition of c-Met phosphorylation and downstream signaling, as well as effects on cell

proliferation (Ki67 staining) and apoptosis (cleaved caspase-3).[2][8]

Conclusion
The preclinical data for PF-04217903 strongly support its profile as a potent and highly

selective inhibitor of the c-Met receptor tyrosine kinase. It demonstrates significant antitumor

activity in a range of in vitro and in vivo cancer models, particularly those with MET

amplification or an HGF/c-Met autocrine loop.[2][3][5] The clear correlation between c-Met

inhibition and antitumor efficacy underscores the on-target activity of the compound.[2][3][4][5]

Further investigations, including combination studies, may reveal additional therapeutic

opportunities for PF-04217903 in the treatment of c-Met-driven malignancies.[2][3][5]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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